molecular formula C20H24N2O4S B2611192 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1235691-14-1

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2611192
CAS No.: 1235691-14-1
M. Wt: 388.48
InChI Key: YHYGZSFAHJWCRE-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to “(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-phenylmethanesulfonamide” has been extensively studied. For example, the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to compounds with a similar pyrazolyl substituent, highlighting the flexibility in synthesizing analogues of this compound.


Molecular Structure Analysis

The molecular formula of the compound is C18H25N3O4. The InChIKey, which is a unique identifier for chemical substances, is SRAXECDFUQVIEE-AATRIKPKSA-N .


Physical and Chemical Properties Analysis

The molecular weight of the compound is 347.4 g/mol. It has a XLogP3-AA value of 1.5, which is a measure of its lipophilicity. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The compound has 5 rotatable bonds .

Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan derivatives are important in drug design due to their presence in bioactive molecules. The significance of furan-2-yl and furan-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues has been demonstrated. These compounds are involved in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The bioisosteric replacement of aryl substituents with heteroaryl ones impacts activities, underscoring the potential of furan derivatives in therapeutic applications (Ostrowski, 2022).

Piperidine Functionalities in Drug Discovery

Piperidine and its derivatives are pharmacophoric groups found in several antipsychotic agents. Arylcycloalkylamines and their arylalkyl substituents, including structures like piperidines and piperazines, improve the potency and selectivity of binding affinity at D2-like receptors. This suggests the relevance of piperidine functionalities in the development of new therapeutic agents targeting neuroreceptors (Sikazwe et al., 2009).

Sulfonamide Groups in Therapeutics

The sulfonamide group is a common feature in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Research on sulfonamides continues to yield novel drugs with significant antitumor activity and other biological properties. The presence of this functional group in a compound could indicate potential pharmacological applications, especially in the development of new drugs with optimized activity and selectivity (Carta, Scozzafava, & Supuran, 2012).

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(9-8-19-7-4-14-26-19)22-12-10-17(11-13-22)15-21-27(24,25)16-18-5-2-1-3-6-18/h1-9,14,17,21H,10-13,15-16H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYGZSFAHJWCRE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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